molecular formula C12H8ClI B14786629 5-Chloro-2-iodo-1,1'-biphenyl

5-Chloro-2-iodo-1,1'-biphenyl

Cat. No.: B14786629
M. Wt: 314.55 g/mol
InChI Key: NUQBVZUCEWONNK-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. The presence of chlorine and iodine atoms on the biphenyl structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-1,1’-biphenyl can be achieved through several methods. One common approach involves the halogenation of biphenyl derivatives. For instance, starting with 2-iodobiphenyl, a chlorination reaction can be performed using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of 5-Chloro-2-iodo-1,1’-biphenyl typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biphenyl derivatives with different substituents .

Scientific Research Applications

5-Chloro-2-iodo-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which provide a versatile platform for various chemical transformations. This dual halogenation allows for a broader range of reactions compared to compounds with only one halogen atom .

Properties

Molecular Formula

C12H8ClI

Molecular Weight

314.55 g/mol

IUPAC Name

4-chloro-1-iodo-2-phenylbenzene

InChI

InChI=1S/C12H8ClI/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

NUQBVZUCEWONNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)I

Origin of Product

United States

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